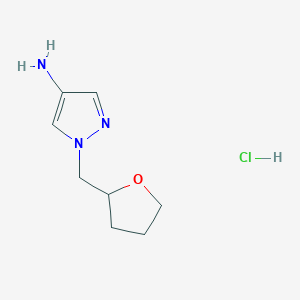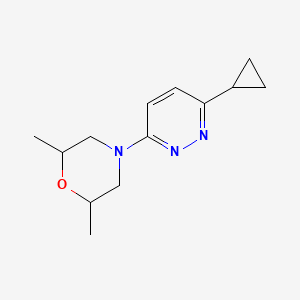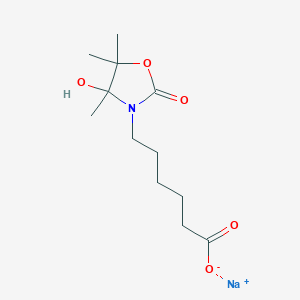![molecular formula C20H31N5O2 B12226513 3-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12226513.png)
3-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating the downstream effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Riociguat: A stimulator of soluble guanylate cyclase used in the treatment of pulmonary hypertension.
Uniqueness
3-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. Unlike similar compounds, it may offer distinct advantages in terms of selectivity and potency .
Properties
Molecular Formula |
C20H31N5O2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C20H31N5O2/c1-15(2)25-6-3-18(20(25)26)23-7-9-24(10-8-23)19-13-17(21-14-22-19)16-4-11-27-12-5-16/h13-16,18H,3-12H2,1-2H3 |
InChI Key |
HEEGQEPKYHJGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12226449.png)

![2-(Benzyloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12226462.png)

![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide](/img/structure/B12226471.png)
![3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12226480.png)
![N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12226485.png)
![2-Cyclopropyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine](/img/structure/B12226492.png)
![4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12226497.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12226505.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B12226512.png)
